molecular formula C8H8F2INO B8247181 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine

3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine

Cat. No.: B8247181
M. Wt: 299.06 g/mol
InChI Key: IQSMPEOYSHBZAP-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a difluoroethoxy group, an iodine atom, and a methyl group attached to the pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions using iodine or iodine monochloride.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced through nucleophilic substitution reactions using difluoroethanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethoxy)-2-chloro-6-methylpyridine: Similar structure but with a chlorine atom instead of iodine.

    3-(2,2-Difluoroethoxy)-2-bromo-6-methylpyridine: Similar structure but with a bromine atom instead of iodine.

    3-(2,2-Difluoroethoxy)-2-fluoro-6-methylpyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with other molecules. This can result in different reaction pathways and biological activities, making this compound a valuable compound for research and development.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-2-iodo-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2INO/c1-5-2-3-6(8(11)12-5)13-4-7(9)10/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSMPEOYSHBZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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